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Compound of Interest

Compound Name:
4-Bromo-2,6-

dimethylbenzaldehyde

Cat. No.: B1278818 Get Quote

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde: Properties, Synthesis,

and Applications

Abstract
4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) is a substituted aromatic aldehyde

that serves as a valuable and versatile building block in modern organic synthesis.[1] Its

sterically hindered yet reactive aldehyde functionality, combined with the presence of a bromine

atom amenable to cross-coupling reactions, makes it a strategic intermediate in the synthesis

of complex organic molecules. This guide provides a comprehensive technical overview of its

chemical and physical properties, detailed protocols for its synthesis and subsequent reactions,

and essential safety information for laboratory professionals. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage this

compound in their synthetic endeavors.

Core Chemical and Physical Properties
4-Bromo-2,6-dimethylbenzaldehyde is a solid at room temperature, typically appearing as an

off-white to light brown crystalline powder.[2] Its core structure consists of a benzene ring

substituted with an aldehyde group, a bromine atom at the para position, and two methyl

groups ortho to the aldehyde, which provide significant steric hindrance. This steric shielding

influences the reactivity of the adjacent aldehyde group, a key consideration in reaction design.
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Key physicochemical properties are summarized in the table below. It is important to note that

while some data is derived from experimental sources, other values are predicted and should

be used as a guide.

Property Value Source

CAS Number 5769-33-5 [1]

Molecular Formula C₉H₉BrO [1]

Molecular Weight 213.07 g/mol [1]

IUPAC Name
4-bromo-2,6-

dimethylbenzaldehyde

Appearance Off-white to light brown solid [2]

Boiling Point 137-139 °C (at 12 Torr) [2]

Density 1.422 g/cm³ (Predicted) [2]

Solubility

While specific data is

unavailable, by analogy to

similar compounds like 4-

bromobenzaldehyde, it is

expected to be sparingly

soluble in water but soluble in

common organic solvents such

as ethanol, ether, acetone, and

chloroform.[3][4]

-

Storage
Store under inert gas (Nitrogen

or Argon) at 2-8°C.[2]
-

Spectroscopic Profile
Precise structural confirmation is critical for synthetic intermediates. While a comprehensive,

experimentally verified public dataset for 4-Bromo-2,6-dimethylbenzaldehyde is not readily

available, the expected spectroscopic characteristics can be inferred from its structure and data

from analogous compounds.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the aldehyde proton (-CHO) at approximately δ 10.0-10.5 ppm. The steric

hindrance from the ortho-methyl groups may cause a slight shift compared to unhindered

benzaldehydes.

A singlet for the two equivalent aromatic protons on the benzene ring, likely in the δ 7.0-

7.8 ppm region.

A singlet for the six equivalent protons of the two methyl groups (-CH₃), expected to

appear more upfield, around δ 2.3-2.6 ppm.

¹³C NMR: The carbon NMR spectrum should display the following characteristic signals:

The aldehyde carbonyl carbon (C=O) at a downfield shift of δ 190-195 ppm.

Four distinct signals for the aromatic carbons, with the carbon bearing the bromine atom

(C-Br) and the ipso-carbons attached to the methyl and aldehyde groups having

characteristic shifts.

A signal for the methyl carbons around δ 20-25 ppm.

2.2 Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key

absorption bands expected for 4-Bromo-2,6-dimethylbenzaldehyde include:

~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde group (Fermi doublet).

1680-1710 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde. The exact

position is influenced by conjugation and substitution.

1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1200 cm⁻¹: C-H in-plane bending.
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~850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

500-600 cm⁻¹: C-Br stretching vibration.

Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde
A common and effective route for the preparation of 4-Bromo-2,6-dimethylbenzaldehyde
involves the formylation of a pre-functionalized xylene derivative. The following protocol is

based on established synthetic transformations.[2]

Diagram: Synthetic Workflow
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Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde.
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Experimental Protocol: Synthesis
Objective: To synthesize 4-Bromo-2,6-dimethylbenzaldehyde from 5-bromo-2-iodo-1,3-

xylene.

Materials:

5-Bromo-2-iodo-1,3-xylene

Anhydrous N,N-Dimethylformamide (DMF)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

A suitable base (e.g., K₂CO₃ or Et₃N)

Formylating agent (Implicit in the transformation, often a source like CO/H₂ or other formyl

equivalent is needed in palladium-catalyzed formylations)

Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-bromo-2-iodo-1,3-xylene in

anhydrous DMF.

Causality: Anhydrous and inert conditions are critical to prevent the deactivation of the

palladium catalyst and unwanted side reactions. DMF is an excellent polar aprotic solvent

for this type of organometallic reaction.

Catalyst Addition: To the stirred solution, add the palladium catalyst and the base.

Causality: The palladium catalyst is essential for facilitating the oxidative addition and

subsequent steps of the catalytic cycle. The base is required to neutralize any acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1278818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


generated during the reaction and to facilitate the reductive elimination step.

Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).[2]

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with

water and transfer it to a separatory funnel.

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl

acetate. Combine the organic layers.

Causality: The product is organic-soluble and will move into the ethyl acetate layer, while

the inorganic salts and DMF will largely remain in the aqueous phase.

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator

to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain

the pure 4-Bromo-2,6-dimethylbenzaldehyde.[2]

Chemical Reactivity and Synthetic Applications
The utility of 4-Bromo-2,6-dimethylbenzaldehyde stems from the reactivity of its two primary

functional handles: the aldehyde and the aryl bromide.

Aldehyde Reactions: The aldehyde group can undergo a wide range of classical

transformations, including:

Oxidation to the corresponding 4-bromo-2,6-dimethylbenzoic acid.

Reduction to 4-bromo-2,6-dimethylbenzyl alcohol.

Reductive Amination to form various secondary and tertiary amines.

Wittig Reaction to form styrenyl derivatives, creating a new carbon-carbon double bond.

Condensation Reactions, such as Schiff base formation with primary amines.
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Aryl Bromide Reactions: The bromine atom is a versatile handle for carbon-carbon and

carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions,

such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse

substituents at the 4-position of the ring.

Diagram: Representative Wittig Reaction
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Caption: Mechanism of the Wittig reaction with 4-Bromo-2,6-dimethylbenzaldehyde.
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Experimental Protocol: Wittig Reaction
Objective: To synthesize a substituted styrene from 4-Bromo-2,6-dimethylbenzaldehyde via

the Wittig reaction.

Materials:

Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

Strong base (e.g., n-Butyllithium or NaH)

Anhydrous Tetrahydrofuran (THF)

4-Bromo-2,6-dimethylbenzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Ylide Formation (Self-Validating Step): In a flame-dried flask under nitrogen, suspend the

phosphonium salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.

Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is typically

indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 1 hour at this

temperature.

Trustworthiness: The color change provides an immediate visual confirmation that the

ylide has formed, validating this critical step before proceeding.

Aldehyde Addition: Dissolve 4-Bromo-2,6-dimethylbenzaldehyde in a minimal amount of

anhydrous THF and add it slowly to the ylide solution at 0°C.

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor

the reaction by TLC to confirm the consumption of the aldehyde.

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl

solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the resulting crude product by column chromatography to isolate the

desired alkene.

Safety and Handling
4-Bromo-2,6-dimethylbenzaldehyde is classified as a hazardous substance and must be

handled with appropriate precautions.

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust.

Avoid contact with skin and eyes.

Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Conclusion
4-Bromo-2,6-dimethylbenzaldehyde is a highly functionalized building block with significant

potential in synthetic chemistry. The steric hindrance provided by the ortho-methyl groups offers

a unique reactivity profile for the aldehyde, while the para-bromo substituent opens avenues for

extensive derivatization through cross-coupling chemistry. By understanding its fundamental
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properties, synthetic routes, and reactivity, researchers can effectively incorporate this versatile

intermediate into the design and synthesis of novel pharmaceuticals, agrochemicals, and

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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